
(2-Fluoropyridin-4-yl)(4-(trifluoromethyl)-5,6-dihydropyridin-1(2H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Fluorination and Photostability Enhancement
Fluorinated compounds, like "(2-Fluoropyridin-4-yl)(4-(trifluoromethyl)-5,6-dihydropyridin-1(2H)-yl)methanone", are essential in organic chemistry for enhancing the photostability and spectroscopic properties of fluorophores. The synthesis of fluorinated benzophenones and related compounds through nucleophilic aromatic substitution demonstrates the utility of fluorination in creating compounds with improved photostability. These processes yield fluorinated analogs with significant potential in spectroscopy and imaging, highlighting the role of fluorination in developing advanced materials for scientific research (Woydziak et al., 2012).
Advancements in Medicinal Chemistry
Compounds structurally similar to "(2-Fluoropyridin-4-yl)(4-(trifluoromethyl)-5,6-dihydropyridin-1(2H)-yl)methanone" have been explored for their potential in medicinal chemistry, particularly as P2X7 antagonists. Such research aims to discover new therapies for mood disorders, with specific compounds showing promising preclinical profiles. This indicates the potential of fluorinated compounds in developing novel treatments for various diseases, showcasing the intersection of organic synthesis and therapeutic application (Chrovian et al., 2018).
Crystallographic and DFT Studies
The structural elucidation of complex fluorinated compounds is crucial for understanding their properties and potential applications. Studies involving crystallographic analysis and density functional theory (DFT) offer insights into the molecular structures of such compounds, enabling researchers to predict and manipulate their physical and chemical behaviors. This approach is particularly valuable in materials science and drug design, where the precise arrangement of atoms dictates the functionality of a molecule (Huang et al., 2021).
Development of Novel Fluorophores
The design and synthesis of novel fluorophores through the incorporation of fluorinated components illustrate the impact of such compounds on the development of new imaging agents. By altering the fluorination pattern, researchers can tune the absorption and emission spectra of fluorophores, thereby creating tools with specific applications in biological imaging and diagnostics. This research underscores the versatility of fluorinated compounds in enhancing the functionality of biomolecular probes (Irgashev et al., 2015).
TRPV4 Antagonists for Pain Treatment
The exploration of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists exemplifies the application of fluorinated compounds in developing pain treatments. By targeting the TRPV4 channel, these compounds offer a new approach to managing pain, showcasing the therapeutic potential of structurally complex fluorinated molecules in addressing unmet medical needs (Tsuno et al., 2017).
将来の方向性
特性
IUPAC Name |
(2-fluoropyridin-4-yl)-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4N2O/c13-10-7-8(1-4-17-10)11(19)18-5-2-9(3-6-18)12(14,15)16/h1-2,4,7H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYDVIUFELZLRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C(F)(F)F)C(=O)C2=CC(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoropyridin-4-yl)(4-(trifluoromethyl)-5,6-dihydropyridin-1(2H)-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2694001.png)
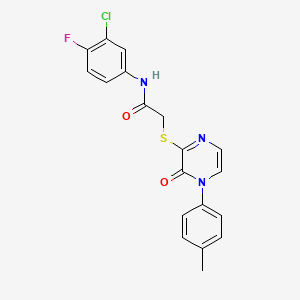
![1-(3-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2694004.png)


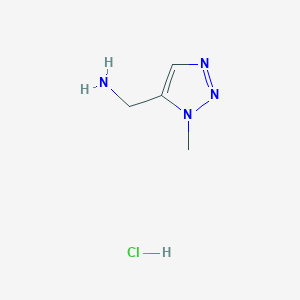
![1-benzyl-4-{[2-(methylsulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2694011.png)
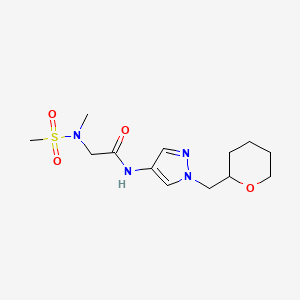

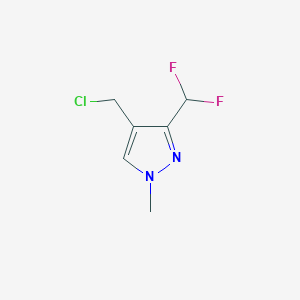
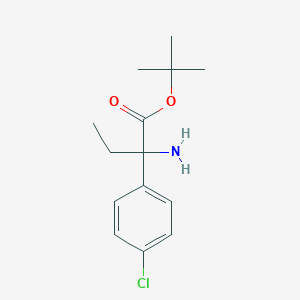
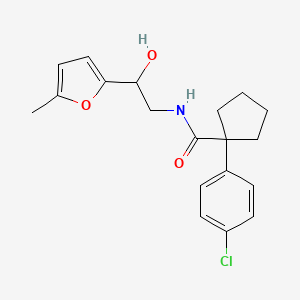
![N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N'-isopropylurea](/img/structure/B2694020.png)
![Benzyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2694023.png)